REACTION_CXSMILES
|
CC([C:5](OOC(C)(C)C)=[O:6])(C)C.[C:13](OOC(=O)CCCCCCC)(=[O:21])CCCCCCC.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.[N:61]([C:71]([CH3:78])([CH2:74][CH:75]([CH3:77])[CH3:76])[C:72]#[N:73])=[N:62][C:63]([CH3:70])([CH2:66][CH:67]([CH3:69])[CH3:68])[C:64]#[N:65]>>[N:61]([C:71]([CH3:78])([CH2:74][C:75]([O:21][CH3:13])([CH3:77])[CH3:76])[C:72]#[N:73])=[N:62][C:63]([CH3:70])([CH2:66][C:67]([CH3:68])([O:6][CH3:5])[CH3:69])[C:64]#[N:65]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C(=O)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)OOC(CCCCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N(=NC(C#N)(CC(C)(OC)C)C)C(C#N)(CC(C)(C)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |